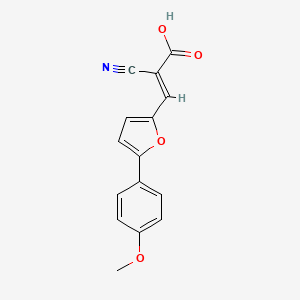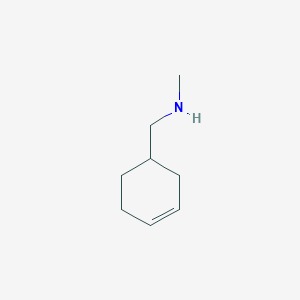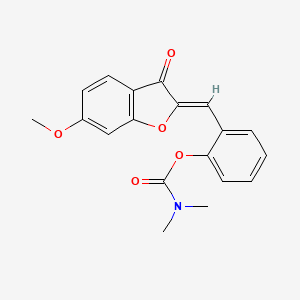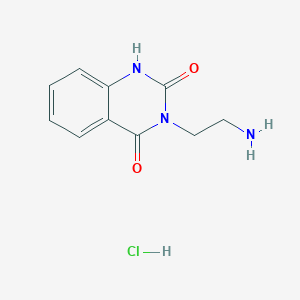
3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Quinazoline-2,4(1H,3H)-dione derivatives are a class of compounds that have garnered interest due to their potential applications in medicinal chemistry. The compound "3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dione hydrochloride" is structurally related to various quinazoline-2,4-dione derivatives that have been synthesized and studied for their biological properties and potential as pharmaceutical agents .
Synthesis Analysis
The synthesis of quinazoline-2,4(1H,3H)-dione derivatives can be achieved through different methods. One approach involves the reaction of 3-amino-1H,3H-quinoline-2,4-diones with urea in acetic acid, leading to novel imidazoquinazoline diones . Another method utilizes cesium carbonate catalysis to synthesize quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and carbon dioxide . Additionally, a green protocol using a basic ionic liquid as a catalyst has been reported for the synthesis of these compounds from carbon dioxide and 2-aminobenzonitriles under solvent-free conditions . The synthesis of 3-amino-1H-quinazoline-2,4-diones has also been described, starting with fluorobenzoic acid and using (2,4-dinitro-phenyl)-hydroxylamine as the aminating reagent .
Molecular Structure Analysis
The molecular structure of quinazoline-2,4(1H,3H)-dione derivatives is characterized by the presence of a quinazoline ring system. The structural and compositional details of these compounds have been confirmed through various spectroscopic methods, including 1H, 13C, IR, MS, and in some cases, 15N NMR data . Single crystal X-ray diffraction has been used to confirm the structures of some derivatives .
Chemical Reactions Analysis
Quinazoline-2,4(1H,3H)-dione derivatives exhibit reactivity that allows for further chemical modifications. For instance, 3-phenyl-3-aminoquinoline-2,4-diones react with isothiocyanates to yield novel compounds that can rearrange under certain conditions to form different heterocyclic structures . The reactivity of these compounds with urea has also been explored, leading to the formation of imidazoquinazoline diones .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline-2,4(1H,3H)-dione derivatives are influenced by their molecular structure. These properties have been studied through various analytical techniques, and the compounds have shown potential as local anesthetic agents due to their structural similarity to known anesthetics . Additionally, certain derivatives have been identified as selective antagonists for Gly/NMDA and AMPA receptors, indicating their potential use in modulating neurotransmitter systems .
Future Directions
properties
IUPAC Name |
3-(2-aminoethyl)-1H-quinazoline-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c11-5-6-13-9(14)7-3-1-2-4-8(7)12-10(13)15;/h1-4H,5-6,11H2,(H,12,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWOYFVVSZQSOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dione hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Chloropyrazin-2-yl)methyl]-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B3019070.png)
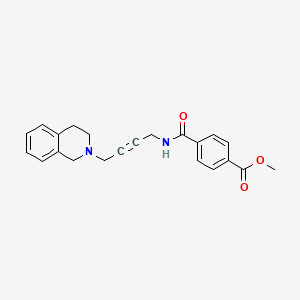
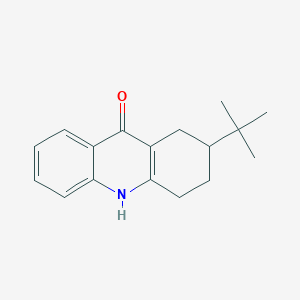
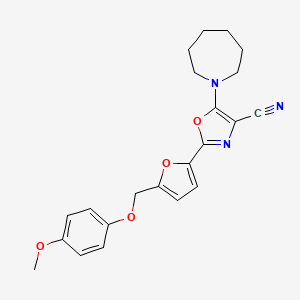
![ethyl 3-({[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B3019079.png)
![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-[[(2-aMino-4-broMophenyl)aMino]carbonyl]-, 1,1-diMethylethyl ester, (1R,3S,4S)-](/img/structure/B3019081.png)
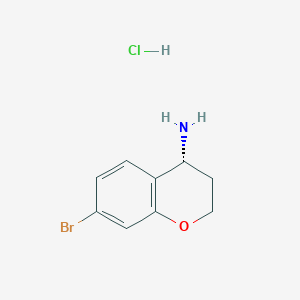
![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-bromophenyl)ethanone](/img/structure/B3019084.png)
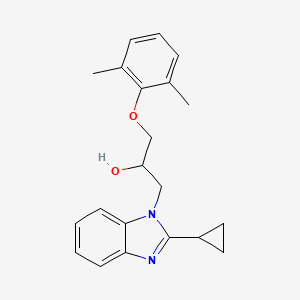
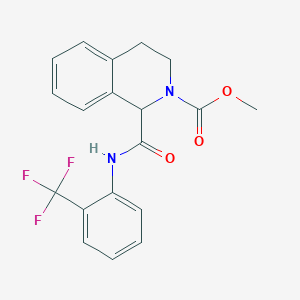
![N-(2,4-dimethylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3019089.png)
